molecular formula C11H13N3O2S B2483375 N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1795487-08-9

N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2483375
CAS RN: 1795487-08-9
M. Wt: 251.3
InChI Key: FASFNKKZEMDSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves several key steps, including the reaction of specific furan and thiadiazole derivatives with other chemical reagents. One example involves the synthesis of thiadiazole derivatives by reacting N2-[(E)-1-(4-methylphenyl)methylidene]-5-(3-methyl-5-[3-methyl-7-(5-[(E)-1-(4-methylphenyl)methylidene]amino-1,3,4-thiadiazol-2-yl)benzo[b]furan-5-yl]methylbenzo[b]furan-7-yl)-1,3,4-thiadiazol-2-amine with thioglycolic acid (Reddy et al., 2010).

Molecular Structure Analysis

The molecular and electronic structures of thiadiazole-based compounds, similar in structure to the compound of interest, have been characterized using techniques such as IR, NMR spectroscopy, and X-ray diffraction (XRD). These studies reveal the compound's crystalline nature and the presence of noncovalent interactions, which are crucial for understanding its reactivity and interactions with biological targets (Çakmak et al., 2022).

Chemical Reactions and Properties

Compounds within this category often exhibit a range of chemical reactions, including electrophilic substitution and reactions with bases, leading to the formation of various derivatives. For instance, the reaction of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases has been studied, highlighting the compound's reactivity towards forming thioamides and other derivatives (Remizov et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure, thermal stability, and solubility, are essential for their application in drug design and other fields. The crystalline structure, determined through X-ray diffraction, along with thermal stability analyses, provides insights into the compound's stability under various conditions.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards different reagents, and the potential for forming a wide range of derivatives, are central to the compound's applications. Studies on derivatives of thiadiazole and furan compounds have shown significant antimicrobial activity, suggesting potential applications in pharmaceuticals (Hekal et al., 2021).

properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-7(5-9-3-4-16-6-9)12-11(15)10-8(2)13-14-17-10/h3-4,6-7H,5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASFNKKZEMDSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC(C)CC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.